
2-(2-乙炔基苯基)乙酰胺
描述
“2-(2-Ethynylphenyl)acetamide” is a chemical compound with the molecular formula C10H9NO . It is a member of the class of acetamides . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “2-(2-Ethynylphenyl)acetamide” is 1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) . This indicates that the compound has a molecular weight of 159.19 .
Physical And Chemical Properties Analysis
It has a molecular weight of 159.19 . The storage temperature is room temperature .
科学研究应用
Biological and Computational Studies
- Application Summary : This study reports the synthesis and characterization of a novel class of flavonoid acetamide derivatives (FA) of quercetin, apigenin, fisetin, kaempferol, and luteolin . Flavonoids display numerous biological properties but are limited by aqueous insolubility, enzymatic degradation, instability, and low bioavailability .
- Methods of Application : FAs were synthesized, with 80–82% yields, through the sequential modification of the flavonoid hydroxyl groups into the acetamide moieties . The antioxidant capacity was measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH·) assay .
- Results : In vitro bioavailability analysis shows that the unmodified flavonoids (UFs) have bio-availabilities in the range of 10.78–19.29% against that of the FAs in the range of 20.70–34.87% . The FAs had high DPPH IC 50 values ranging from 33.83 to 67.10 μM and corresponding to lower antioxidant activity . The FAs showed favorable ADMET properties .
Synthesis of Novel Derivatives
- Application Summary : This study involves the design and synthesis of a novel derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . This derivative was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .
- Methods of Application : The synthesis was carried out using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
- Results : The study does not provide specific results or outcomes for this derivative. However, the synthesis of such derivatives can lead to the development of new pharmaceutical compounds .
Industrial Organic Chemistry
- Application Summary : “2-(2-Ethynylphenyl)acetamide” is a chemical compound with the CAS Number: 1301714-56-6 . It is used in various industrial applications due to its specific physicochemical properties .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained from the use of this compound in industrial applications are not provided in the source .
Synthesis of New Derivatives
- Application Summary : This study involves the design and synthesis of a novel derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . This derivative was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .
- Methods of Application : The synthesis was carried out using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
- Results : The study does not provide specific results or outcomes for this derivative. However, the synthesis of such derivatives can lead to the development of new pharmaceutical compounds .
Cyanamide Chemistry
- Application Summary : The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . Cyanamides are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained from the use of cyanamides in organic chemistry are not provided in the source .
安全和危害
属性
IUPAC Name |
2-(2-ethynylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTPIGQXNMUFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethynylphenyl)acetamide | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

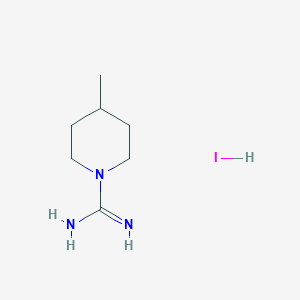
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)
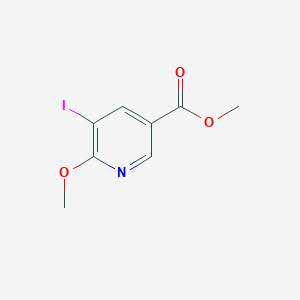
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
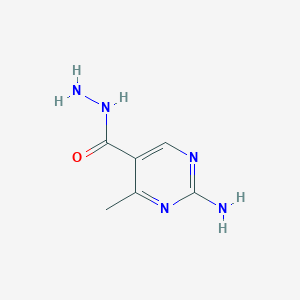
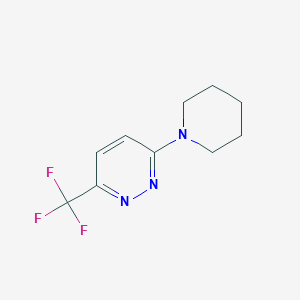
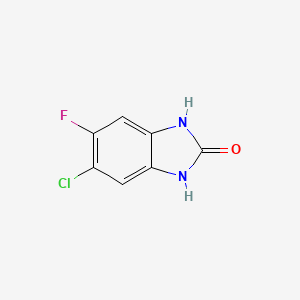
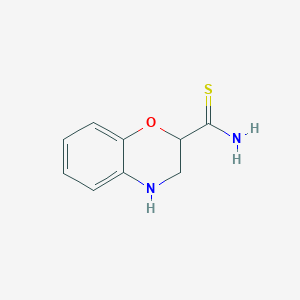
![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
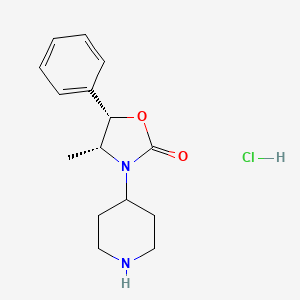
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)
![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)